molecular formula C7H7BrN2O2 B595954 5-Bromo-2-ethylpyrimidine-4-carboxylic acid CAS No. 1235450-86-8

5-Bromo-2-ethylpyrimidine-4-carboxylic acid

Cat. No. B595954
M. Wt: 231.049
InChI Key: FTBWYCGHGSATOE-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylpyrimidine-4-carboxylic acid is a chemical compound . Its chemical formula is C7H7BrN2O2 and it has a molecular weight of 231.05 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid include its chemical formula (C7H7BrN2O2) and its molecular weight (231.05) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 5-Bromo-2-ethylpyrimidine-4-carboxylic acid is utilized in the synthesis of various derivatives. For example, Luo et al. (2019) synthesized a derivative for single crystal X-ray analysis and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).

  • Structural Studies : The compound is also used in studies to determine molecular structures, as evidenced by research on its related derivatives' crystal structure and spectroscopic analysis (Agarkov, Nefedova, Ovsyannikov, Litvinov, Solovieva, & Antipin, 2023).

Chemical Reactions and Properties

  • Intramolecular Cyclization : 5-Bromo-2-ethylpyrimidine-4-carboxylic acid plays a role in chemical reactions such as intramolecular cyclization, forming structurally complex compounds (Remizov, Pevzner, & Petrov, 2019).

  • Antimicrobial Activities : Derivatives synthesized from this acid have been evaluated for antimicrobial activities, providing insights into its potential biomedical applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Applications in Drug Synthesis

Material Science and Coordination Polymers

  • Formation of Coordination Polymers : It is involved in the formation of coordination polymers with various metals, which have implications in material science and engineering (Lin, Liu, Wang, He, Shao, & Li, 2019).

properties

IUPAC Name

5-bromo-2-ethylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-5-9-3-4(8)6(10-5)7(11)12/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWYCGHGSATOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736135
Record name 5-Bromo-2-ethylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethylpyrimidine-4-carboxylic acid

CAS RN

1235450-86-8
Record name 5-Bromo-2-ethylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (356 mg, 15.5 mmol) was carefully added to ethanol (5.9 mL) to prepare sodium ethoxide solution in ethanol. The above freshly prepared ethanol solution (3.5 mL) was added to a stirred suspension of propionimidamide hydrochloride (1.05 g, 9.69 mmol). The mixture was warmed to 55° C., then the heating bath was removed and a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol was added dropwise at a rate which maintained a constant temperature, followed by a further sodium ethoxide solution (2 mL). After cooling, the mixture was filtered and evaporated to a residue which was shaken vigorously with hydrochloric acid (2 M×2.4 mL). The brown precipitate was filtered off and washed with cold water, then freeze-dried to give 5-Bromo-2-ethylpyrimidine-4-carboxylic acid (330 mg, 37%) as a yellow solid. LCMS: 231 [M+1]+, 1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.6 Hz, 3H), 2.88 (q, J=7.6 Hz, 2H), 9.05 (s, 1H).
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
1.05 g
Type
reactant
Reaction Step Five
Quantity
3.5 mL
Type
solvent
Reaction Step Five

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